molecular formula C15H16FN3O4S2 B2924732 2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide CAS No. 2034334-42-2

2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2924732
CAS No.: 2034334-42-2
M. Wt: 385.43
InChI Key: BFJDVUKAHLDIGT-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 2-fluoro-substituted benzene ring linked via an ethyl group to a 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole moiety. The benzo[c][1,2,5]thiadiazole core is a bicyclic system comprising fused benzene and thiadiazole rings, with two sulfonyl oxygens (dioxidobenzo) and a methyl group at position 3. The fluorine at the 2-position of the benzenesulfonamide group introduces electronic effects that may influence reactivity, solubility, and binding interactions in biological systems.

Properties

IUPAC Name

2-fluoro-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4S2/c1-18-13-7-3-4-8-14(13)19(25(18,22)23)11-10-17-24(20,21)15-9-5-2-6-12(15)16/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJDVUKAHLDIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine.

    Sulfonation: Introduction of the sulfonamide group.

    Fluorination: Introduction of the fluoro group.

    Cyclization: Formation of the thiadiazole ring.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and sulfonating agents like chlorosulfonic acid for sulfonation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

    Cyclization: Reagents like dehydrating agents or catalysts to promote ring closure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Variations

The compound is compared to two analogs from the evidence:

4-ethoxy-3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide (): Substituents: 3-fluoro and 4-ethoxy groups on the benzenesulfonamide ring.

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide ():

  • Substituents: Fluorine at position 6 of the thiadiazole ring; methanesulfonamide instead of benzenesulfonamide.
  • Impact: The smaller methanesulfonamide group reduces molecular weight and alters electronic properties compared to the aromatic benzenesulfonamide.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Benzenesulfonamide) Substituents (Thiadiazole) Sulfonamide Type Notes
2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide C₁₅H₁₅FN₃O₄S₂ ~373.4 2-fluoro 3-methyl Benzenesulfonamide Higher molecular weight; fluorine position may enhance dipole interactions .
4-ethoxy-3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide C₁₆H₁₇FN₃O₅S₂ ~423.4 3-fluoro, 4-ethoxy 3-methyl Benzenesulfonamide Increased lipophilicity due to ethoxy group; potential for prolonged metabolic stability .
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide C₁₀H₁₄FN₃O₄S₂ 323.4 6-fluoro, 3-methyl Methanesulfonamide Compact structure; methanesulfonamide may reduce steric hindrance in binding interactions .

Key Structural and Functional Differences

  • Fluorine Position: Target Compound: Fluorine at the 2-position of the benzenesulfonamide ring may enhance electron-withdrawing effects, polarizing the sulfonamide group and influencing hydrogen-bonding capacity.
  • Sulfonamide Type: Benzenesulfonamide (target and ) vs.
  • Additional Substituents :

    • The 4-ethoxy group in ’s compound introduces steric bulk, which could impact solubility and metabolic clearance rates.

Implications of Structural Variations

  • Solubility : The ethoxy group in ’s compound likely reduces aqueous solubility compared to the target compound. Methanesulfonamide () may improve solubility due to reduced hydrophobicity.
  • Bioactivity: Fluorine’s position and sulfonamide type are critical in drug design.
  • Synthetic Routes : and highlight cyclization and sulfamoyl chloride reactions applicable to synthesizing these compounds, though specific pathways for the target molecule remain unelucidated in the provided data .

Biological Activity

2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a complex compound that integrates a fluorinated benzene sulfonamide structure with a dioxidobenzo[c][1,2,5]thiadiazole moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is C16H18FN3O3SC_{16}H_{18}FN_3O_3S, with a molecular weight of approximately 383.4 g/mol. The presence of fluorine and the dioxidobenzo structure contributes to its unique chemical properties and biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets within the cell. Potential mechanisms include:

  • Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase or other enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with specific receptors, influencing signaling pathways related to inflammation or cancer progression.
  • DNA Interference : It may also affect nucleic acid synthesis or function, leading to antiproliferative effects in cancer cells.

Biological Activity and Pharmacological Effects

Research indicates that compounds within the benzene sulfonamide class exhibit a range of biological activities:

  • Antimicrobial Properties : Several studies have highlighted the antibacterial and antifungal activities of sulfonamides. For example, derivatives similar to our compound have shown efficacy against various pathogens .
  • Anticancer Activity : The compound's structural components suggest potential anticancer properties. In vitro studies have demonstrated that related compounds inhibit cell proliferation in various cancer cell lines .
  • Cardiovascular Effects : Some sulfonamide derivatives have been reported to influence cardiovascular functions by modulating perfusion pressure and coronary resistance .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Study on Antiproliferative Effects :
    • A series of benzothiazole derivatives were synthesized and tested for their antiproliferative effects on human cancer cell lines. The most potent compounds exhibited IC50 values in the micromolar range, indicating significant activity against cancer cells .
  • Sulfonamide Derivatives in Cardiovascular Research :
    • A study evaluated the impact of benzenesulfonamide derivatives on isolated rat hearts. Results indicated that certain derivatives effectively modulated perfusion pressure and coronary resistance, suggesting potential therapeutic applications in cardiovascular diseases .
  • Mechanistic Insights :
    • Research utilizing ELISA-based assays demonstrated that certain sulfonamide derivatives inhibited interactions between amyloid beta peptides and associated proteins implicated in Alzheimer's disease pathology .

Data Summary

The following table summarizes key findings related to the biological activity of 2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide and related compounds:

Activity Type Effect Reference
AntimicrobialEffective against bacterial strains
AnticancerInhibits proliferation in cancer cells
CardiovascularModulates perfusion pressure
Enzyme InhibitionPotential carbonic anhydrase inhibitor

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzo[c][1,2,5]thiadiazole core via cyclization of substituted benzene precursors with sulfonamide groups under acidic conditions.
  • Step 2 : Introduction of the fluorophenylsulfonamide moiety via nucleophilic substitution or coupling reactions (e.g., SNAr or Buchwald-Hartwig amination) .
  • Critical Parameters : Temperature control (e.g., reflux in acetonitrile for intermediates) and stoichiometric ratios of fluorinating agents (e.g., KF or Selectfluor) are crucial to avoid side products like over-fluorinated derivatives .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and absence of unreacted intermediates. For example, the benzenesulfonamide group shows distinct deshielded proton signals near δ 7.5–8.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z ~420–430 g/mol) and isotopic patterns for sulfur/fluorine .
  • Chromatography : HPLC with UV detection at 254 nm to assess purity (>95% required for biological assays) .

Q. What are the common reactivity patterns of the 2,2-dioxidobenzo[c][1,2,5]thiadiazole moiety in this compound?

  • Methodological Answer : The sulfone group in the thiadiazole ring enhances electrophilicity, enabling:

  • Nucleophilic Substitution : Reactivity with amines or thiols at the sulfonamide sulfur.
  • Oxidative Stability : Resistance to further oxidation due to the fully oxidized sulfone group, confirmed via TGA/DSC analysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) optimize the synthesis and bioactivity of this compound?

  • Methodological Answer :

  • Reaction Pathway Simulation : Density Functional Theory (DFT) calculates transition states to identify energy barriers in sulfonamide coupling steps, guiding solvent selection (e.g., DMF vs. THF) .
  • Docking Studies : Use AutoDock Vina to predict binding affinity with biological targets (e.g., enzymes like carbonic anhydrase), focusing on the fluorophenyl group’s role in hydrophobic interactions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting) for derivatives of this compound?

  • Methodological Answer :

  • Dynamic Effects Analysis : Variable-temperature NMR to detect conformational exchange broadening in the ethyl linker group.
  • Isotopic Labeling : 19F NMR to track fluorine positional stability under acidic/basic conditions .

Q. How does the electronic nature of substituents (e.g., fluorine vs. methyl) impact the compound’s solubility and bioavailability?

  • Methodological Answer :

  • HPLC LogP Measurement : Compare partition coefficients to correlate fluorine’s electronegativity with reduced lipophilicity.
  • Permeability Assays : Caco-2 cell models quantify intestinal absorption, where fluorinated analogs show 20–30% higher permeability than methyl-substituted variants .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Chromatography : Use of polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers during pilot-scale production.
  • Crystallization Optimization : Solvent-antisolvent pairs (e.g., ethanol/water) to enhance crystal lattice stability and prevent racemization .

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